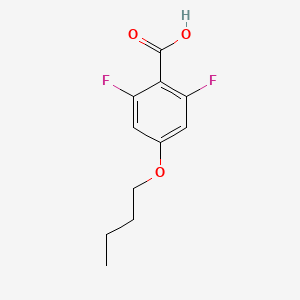

4-Butoxy-2,6-difluorobenzoic acid

説明

4-Butoxy-2,6-difluorobenzoic acid is a chemical compound with the CAS Number: 123843-56-1 . It has a molecular weight of 230.21 and its IUPAC name is 4-butoxy-2,6-difluorobenzoic acid . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Butoxy-2,6-difluorobenzoic acid is 1S/C11H12F2O3/c1-2-3-4-16-7-5-8 (12)10 (11 (14)15)9 (13)6-7/h5-6H,2-4H2,1H3, (H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

4-Butoxy-2,6-difluorobenzoic acid is a solid at room temperature . It has a boiling point of 112-115°C .科学的研究の応用

Phase Behavior and Liquid Crystallinity

A study by Martinez-Felipe and Imrie (2015) explores the phase behavior of equimolar mixtures involving derivatives similar to 4-Butoxy-2,6-difluorobenzoic acid. They found that these mixtures exhibit enantiotropic smectic A phases, which are identified using X-ray diffraction and polarized light microscopy. The liquid crystallinity of the mixtures is partly attributed to the formation of a hydrogen-bonded complex, demonstrating the compound's relevance in designing new materials with specific phase behaviors and properties (Martinez-Felipe & Imrie, 2015).

Analytical and Environmental Chemistry

Research by Fischbacher et al. (2013) on the peroxone process, involving hydroxyl radicals, highlights the importance of understanding the chemical behavior of compounds like 4-Butoxy-2,6-difluorobenzoic acid in environmental science. Their findings suggest a complex mechanism underlying the generation of hydroxyl radicals, which is crucial for the treatment of water and understanding the environmental fate of chemical substances (Fischbacher et al., 2013).

Antioxidant Activity Evaluation

Munteanu and Apetrei (2021) reviewed analytical methods used in determining antioxidant activity, which could be applicable to studying compounds like 4-Butoxy-2,6-difluorobenzoic acid. Their comprehensive overview of tests based on hydrogen atom transfer and electron transfer mechanisms provides a foundation for evaluating the antioxidant properties of various compounds, including those related to 4-Butoxy-2,6-difluorobenzoic acid (Munteanu & Apetrei, 2021).

Synthesis and Chemical Properties

Gielen et al. (1994) focused on the synthesis and characterization of tri-n-butyltin 2,6-difluorobenzoate, revealing it as a unique macrocyclic tetramer. Their work provides insight into the structural and chemical properties of compounds related to 4-Butoxy-2,6-difluorobenzoic acid, underscoring the diversity of chemical forms and reactivities these compounds can exhibit (Gielen et al., 1994).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

作用機序

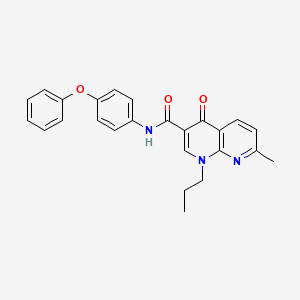

Mode of Action

It is known that the compound is used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound is used in SM cross-coupling reactions

特性

IUPAC Name |

4-butoxy-2,6-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-3-4-16-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCQGLAJIXARHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-2,6-difluorobenzoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)

![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)

![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2929799.png)